molecular formula C12H27Br2N B561804 12-Bromo-1-aminododecane, Hydrobromide CAS No. 14502-45-5

12-Bromo-1-aminododecane, Hydrobromide

Cat. No.: B561804
CAS No.: 14502-45-5
M. Wt: 345.163
InChI Key: IBCCPATXXWXOQX-UHFFFAOYSA-N
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Description

12-Bromo-1-aminododecane, Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C12H27Br2N and its molecular weight is 345.163. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : 12-Bromo-1-aminododecane, hydrobromide can be synthesized from relevant alcohols using hydrobromic acid. For instance, 1-Bromododecane was synthesized from n-dodecyl alcohol using hydrobromic acid and concentrated sulfuric acid, yielding a high purity product (Heng, 2007).

  • Chemical Reactions and Derivatives : It's involved in various chemical reactions leading to different derivatives. For example, 1-Brom-4-amino-3.3-dimethyl-butanon-(2)-hydrobromid and 4-Brom-1-amino-3.3-dimethyl-butanon-(2)-hydrobromid can undergo cyclization to yield specific hydrobromide compounds (Fitjer & Lüttke, 1972).

Applications in Polymer Science

  • Polymer Synthesis : Bromides like this compound, are used as precursors for primary amines in polymer science. They can initiate the ring-opening polymerization of specific substances, leading to the synthesis of functionalized polymers (Stassen et al., 1994).

Applications in Material Science

  • Corrosion Inhibition : this compound derivatives have shown potential in inhibiting corrosion. For example, 12-aminododecanoic acid significantly inhibited corrosion of carbon steel in CO2-saturated hydrochloric acid, forming a self-assembled monolayer on the metal surface (Ghareba & Omanovic, 2010).

Pharmaceutical Research

  • Drug Synthesis : This compound is used in the synthesis of pharmaceuticals. For example, it's been involved in the synthesis of the anti-coccidial drug Halofuginone Hydrobromide, showcasing its versatility in drug development (Zhang, Yao, & Liu, 2017).

Mechanism of Action

Target of Action

It’s often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

As a building block in organic synthesis , it likely interacts with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Its role in these pathways would be determined by the specific reactions it’s involved in during organic synthesis .

Pharmacokinetics

It’s soluble in water , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

As a building block in organic synthesis , its effects would be determined by the specific compounds it helps to create.

Action Environment

The action of 12-Bromo-1-aminododecane, Hydrobromide can be influenced by various environmental factors. For instance, it should be stored at room temperature and kept away from oxidizing agents and flammable materials . These conditions can affect the compound’s stability and efficacy.

Properties

IUPAC Name

12-bromododecan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrN.BrH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h1-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCCPATXXWXOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721641
Record name 12-Bromododecan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14502-45-5
Record name 12-Bromododecan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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